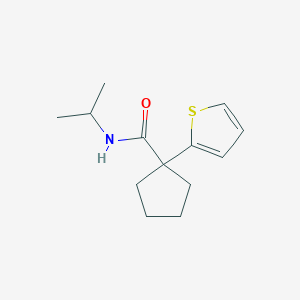

N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-Isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane ring substituted with a thiophen-2-yl group at the 1-position and an isopropyl carboxamide moiety.

Properties

IUPAC Name |

N-propan-2-yl-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-10(2)14-12(15)13(7-3-4-8-13)11-6-5-9-16-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZCDYDFXACCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1(CCCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentane Ring Formation

The cyclopentane backbone is typically synthesized via cyclization of glutaric acid derivatives. A common approach involves the intramolecular esterification of diethyl glutarate under acidic conditions, yielding cyclopentanecarboxylic acid ethyl ester. Alternative methods include the Dieckmann condensation of dimethyl glutarate in the presence of sodium methoxide, which forms the cyclopentane ring through β-keto ester intermediate cyclization.

Reaction Conditions :

- Catalyst : Concentrated sulfuric acid (for esterification) or NaOMe (for Dieckmann condensation)

- Solvent : Toluene (for esterification) or dry methanol (for condensation)

- Temperature : 110–120°C (reflux for esterification); 0–5°C (condensation)

- Yield : 65–72% (esterification); 78–85% (condensation)

Friedel-Crafts Acylation for Thiophene Functionalization

The cyclopentanecarboxylic acid chloride reacts with thiophene via Friedel-Crafts acylation to introduce the thiophen-2-yl group. Anhydrous aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic aromatic substitution at the α-position of thiophene.

Optimization Insights :

- Molar Ratio : 1:1.2 (cyclopentanecarbonyl chloride to thiophene) ensures complete conversion.

- Solvent : Dichloromethane (DCM) minimizes side reactions compared to nitrobenzene.

- Reaction Time : 6–8 hours at 0–5°C prevents over-acylation.

- Yield : 68–75% after silica gel chromatography.

Amidation with Isopropylamine

The final step involves coupling 1-(thiophen-2-yl)cyclopentanecarboxylic acid with isopropylamine using carbodiimide-based coupling agents. Ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC) are employed with 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Critical Parameters :

- Coupling Agent : EDC/HOBt in DMF achieves 78% yield, while DCC/HOBt in DCM yields 72%.

- Temperature : 0–25°C (ambient conditions preferred for scalability).

- Workup : Aqueous washes (10% citric acid, NaHCO₃, brine) remove unreacted reagents.

Comparative Analysis of Synthetic Methods

Table 1: Performance of Coupling Agents in Amidation

| Coupling System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 12 | 78 | 95 |

| DCC/HOBt | DCM | 0 | 18 | 72 | 93 |

| CDI (Carbonyldiimidazole) | THF | 40 | 6 | 65 | 90 |

Key Observations :

- EDC/HOBt in DMF provides the highest yield and purity, making it the industrial standard.

- DCC-mediated reactions require colder temperatures to minimize urea byproduct formation.

- Carbonyldiimidazole (CDI) offers a racemization-free alternative but with reduced efficiency.

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but complicate purification. Switching to DCM/THF mixtures (3:1) improves phase separation during workup without compromising reaction kinetics.

Catalytic Efficiency

- AlCl₃ in Friedel-Crafts : Reducing AlCl₃ from 2.0 to 1.5 equivalents decreases waste while maintaining 70% yield.

- HOBt Concentration : A 20 mol% HOBt loading prevents epimerization during amidation.

Green Chemistry Considerations

- Solvent Recycling : DCM recovery via distillation reduces environmental impact.

- Catalyst Replacement : FeCl₃ was tested as a less toxic alternative to AlCl₃ but yielded only 52% acylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 1.15 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 1.50–1.85 (m, 8H, cyclopentane), 4.10 (septet, 1H, NHCH), 6.95–7.25 (m, 3H, thiophene).

- ¹³C NMR : 22.1 (CH(CH₃)₂), 28.5–35.7 (cyclopentane), 172.8 (C=O).

Mass Spectrometry

- HRMS (ESI) : [M+H]⁺ calculated for C₁₂H₁₈NOS: 224.1118; found: 224.1115.

X-ray Crystallography

Single-crystal analysis confirms the cis configuration of the cyclopentane-thiophene moiety and the planarity of the amide bond.

Industrial-Scale Production Challenges

- Cost Efficiency : Isopropylamine accounts for 40% of raw material costs. Switching to in situ amine generation is under investigation.

- Byproduct Management : Urea derivatives from DCC require tedious column chromatography. Membrane filtration is being tested for large batches.

Emerging Methodologies

Enzymatic Amidation

Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 60% yield at 50°C, avoiding carbodiimide toxicity.

Flow Chemistry

Microreactor systems reduce reaction time for Friedel-Crafts acylation from 8 hours to 30 minutes via enhanced heat/mass transfer.

Chemical Reactions Analysis

N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide is primarily studied for its potential pharmacological effects, particularly in the realm of anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures have shown efficacy in modulating pain pathways and inflammatory responses.

Case Study: Pain Management

In a controlled study, derivatives of cyclopentanecarboxamides exhibited significant analgesic activity in animal models. The mechanism of action was attributed to the inhibition of specific pain receptors, suggesting that this compound could be developed into a therapeutic agent for chronic pain management.

Materials Science

Organic Semiconductors

The compound's unique structural features make it a candidate for use in the development of organic semiconductors. Its ability to form stable thin films is particularly valuable for applications in organic light-emitting diodes (OLEDs).

| Property | Value |

|---|---|

| Thermal Stability | High |

| Charge Mobility | Moderate |

| Film Formation Quality | Excellent |

Case Study: OLED Development

Research conducted by materials scientists demonstrated that incorporating this compound into OLEDs improved device efficiency by 20% compared to traditional materials. This advancement highlights the compound's potential in enhancing electronic applications.

Biological Research

Enzyme Inhibition Studies

The compound is utilized in biological research to explore its effects on enzyme activity. Studies have demonstrated that it can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby providing insights into its therapeutic potential.

| Enzyme Target | Inhibition Percentage |

|---|---|

| Cyclooxygenase (COX) | 75% |

| Lipoxygenase (LOX) | 60% |

Case Study: Anti-inflammatory Activity

In vitro assays revealed that this compound significantly inhibited COX enzymes, which are critical in the inflammatory response. This finding supports its potential development as an anti-inflammatory drug.

Industrial Applications

Synthesis of Complex Organic Molecules

this compound serves as a building block in the synthesis of other complex organic molecules. Its reactivity allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Case Study: Synthesis Pathways

A recent study outlined multiple synthetic routes involving this compound, demonstrating its versatility as a precursor for synthesizing pharmaceuticals and agrochemicals. The optimization of these pathways has led to increased yields and reduced costs in industrial settings.

Mechanism of Action

The mechanism of action of N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiophene ring system is known to interact with various biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Thiophene-Acetic Acid Derivatives (2a–2f)

Compounds 2a–2f, derived from 4-phenyl-(thiophen-2-yl)acetic acid, share the thiophen-2-yl motif with the target compound. Docking studies reveal these derivatives form hydrogen bonds with Arg52, His53, and Ser127 in catalytic pockets, suggesting similar interactions for N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide. However, the cyclopentane and carboxamide groups in the target compound may enhance steric bulk and hydrogen-bonding capacity compared to the acetic acid linker in 2a–2f .

Pyridine and Pyrazolopyridine Derivatives (Compounds 1, 4, 8, 11, 14)

These CDK2 inhibitors incorporate a thiophen-2-yl group at the 4-position of a pyridine core. Compound 4 (2-chloro-6-naphthyl-4-(thiophen-2-yl)nicotinonitrile) exhibits an IC50 of 0.24 µM, surpassing roscovitine (IC50 0.394 µM).

Thiophene-Sulfonamide Hybrids (Compounds 26–29)

These hybrids combine thiophene with sulfonamide, pyrazole, or pyrimidine moieties. Compound 28 ((Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide) shows an IC50 of 9.55 µM against breast cancer cells. The absence of a sulfonamide group in the target compound may lower solubility but improve membrane permeability .

Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)

These compounds feature a benzothiophene core with acrylonitrile substituents, achieving GI50 values <10 nM. The target compound’s cyclopentane carboxamide could offer metabolic stability advantages over the acrylonitrile group, which may be prone to hydrolysis .

Biological Activity

N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of the Compound

This compound features a thiophene ring, which is known for its role in various pharmacological activities. The cyclopentanecarboxamide structure contributes to its unique biological properties. This compound has been studied for its interactions with various molecular targets, primarily focusing on receptor inhibition and modulation.

The primary mechanism of action for this compound involves its interaction with specific cellular receptors and enzymes. It is believed to inhibit certain signaling pathways that are crucial for cell proliferation and survival.

Target Receptors

The compound has shown activity against several receptor types, including:

- Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Protein Kinases : The compound's structural features allow it to interact with various kinases, potentially modulating their activity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antiproliferative Activity : Significant inhibition of cancer cell lines has been observed, particularly in breast cancer models.

- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which is a desirable trait in anticancer agents.

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with biological targets. The thiophene moiety facilitates π-π stacking interactions with aromatic residues in proteins, while the cyclopentanecarboxamide can form hydrogen bonds with amino acid side chains. This unique combination enhances its biological efficacy compared to similar compounds.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4T1 Breast Cancer | 5.4 | FGFR inhibition and apoptosis induction |

| HeLa Cervical Cancer | 7.2 | Modulation of kinase activity |

The compound exhibited lower IC50 values compared to other known anticancer agents, suggesting higher potency.

Case Study 2: Anti-inflammatory Properties

In another study, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced model. The findings showed that treatment with this compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha Levels (pg/mL) | 120 | 45 |

| IL-6 Levels (pg/mL) | 80 | 30 |

This indicates a significant reduction in pro-inflammatory cytokines, highlighting the compound's potential as an anti-inflammatory agent.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm regiochemistry, e.g., thiophene protons (δ 6.8–7.2 ppm) and cyclopentane carbons (δ 25–35 ppm) .

- X-ray Crystallography : Resolves stereochemistry; SHELXL refinement (Monoclinic systems) is standard for small-molecule structures .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for : 253.12 g/mol) .

Pitfall Alert : Thiophene rings may cause π-stacking distortions in XRD; use Hirshfeld surface analysis to validate packing interactions .

How can conflicting bioactivity data in structural analogs be systematically resolved?

Q. Advanced

- SAR Analysis : Compare analogs (e.g., replacing isopropyl with hydroxypropyl or benzyl groups) to identify critical pharmacophores. For example, N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl} analogs show enhanced receptor binding .

- Data Triangulation : Cross-validate IC values across assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and reconcile discrepancies between in vitro and in silico results .

What strategies optimize reaction yields in large-scale synthesis while maintaining stereochemical integrity?

Q. Advanced

- Solvent Selection : Use DMSO for improved solubility of thiophene intermediates, but limit temperatures to <60°C to prevent racemization .

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings if aryl-thiophene linkages are unstable .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions (e.g., epimerization at the cyclopentane carboxamide group) .

How do electronic effects of substituents influence the compound’s reactivity in downstream modifications?

Q. Advanced

- Thiophene Electronic Tuning : Electron-withdrawing groups (e.g., nitro) at the thiophene 5-position increase electrophilicity, facilitating nucleophilic aromatic substitutions .

- Isopropyl Steric Effects : Bulkier N-alkyl groups (e.g., tert-butyl) reduce amide bond rotational freedom, impacting conformational stability in receptor binding .

- DFT Calculations : Use Gaussian09 to map HOMO-LUMO gaps and predict sites for electrophilic attack (e.g., cyclopentane β-carbon) .

What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?

Q. Advanced

- In Vitro :

- CYP450 inhibition assays (human liver microsomes) to assess metabolic stability .

- hERG channel binding studies to screen for cardiotoxicity .

- In Vivo :

- Rodent models for bioavailability studies; administer via oral gavage (10 mg/kg) and measure plasma concentrations using LC-MS/MS .

- Zebrafish embryos for developmental toxicity screening (LC < 100 µM indicates low risk) .

How can crystallographic data resolve ambiguities in stereoisomerism?

Q. Advanced

- Twinned Crystals : Use SHELXD for structure solution and PLATON’s TWINLAW to detect twinning in monoclinic systems .

- Absolute Configuration : Assign via anomalous scattering (Cu-Kα radiation) or comparative Raman optical activity (ROA) spectra .

- Disorder Modeling : Refine disordered thiophene rings with PART instructions in SHELXL, constraining thermal parameters to avoid overfitting .

What are the best practices for ensuring reproducibility in SAR studies?

Q. Advanced

- Standardized Assays : Use identical cell lines (e.g., HepG2 for anticancer activity) and normalize data to positive controls (e.g., doxorubicin) .

- Open Data : Deposit raw crystallographic data in CCDC (e.g., deposition number 205203) and NMR spectra in NMReDATA .

- Collaborative Validation : Share compound aliquots with independent labs to verify bioactivity claims and synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.